molecular formula C10H9ClO4S B1419414 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 1183437-92-4

7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B1419414
CAS No.: 1183437-92-4
M. Wt: 260.69 g/mol
InChI Key: WUAURUXLBQZWSG-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound exhibits positional isomerism due to variability in substituent placement on the indene ring. For example, shifting the chlorosulfonyl group to position 6 or the carboxylic acid to position 4 would yield distinct isomers.

Tautomerism

While the compound lacks classical keto-enol tautomerism due to its fully substituted carbonyl group, proton shift-mediated tautomerism is theoretically plausible in acidic or basic conditions. The carboxylic acid group (–COOH) may transiently adopt a deprotonated carboxylate form (–COO⁻), while the sulfonyl chloride (–SO₂Cl) could participate in resonance stabilization.

Comparative studies on related indene derivatives, such as 1H-indene-1-carboxylic acid , reveal that tautomeric equilibria are influenced by solvent polarity and pH. For instance, aqueous solutions of indene carboxylic acids exhibit keto-enol interconversion with equilibrium constants (pKₑ) around 7.48.

Comparative Analysis with Related Indene Derivatives

The structural and functional diversity of indene derivatives is illustrated below:

Compound Name Molecular Formula Substituent Positions Functional Groups
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid C₁₀H₉ClO₄S 5,7 Carboxylic acid, Chlorosulfonyl
5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid C₁₀H₉ClO₄S 2,5 Carboxylic acid, Chlorosulfonyl
7-Sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid C₁₀H₁₁NO₄S 5,7 Carboxylic acid, Sulfonamide
5-Cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid C₁₆H₂₀O₂ 1,5 Carboxylic acid, Cyclohexyl

Key Observations :

  • Positional Effects : The chlorosulfonyl group’s position (5 vs. 7) alters electronic distribution and steric interactions, impacting reactivity.
  • Functional Group Synergy : Carboxylic acid and sulfonyl groups enhance polarity, making the compound suitable for coordination chemistry or as a synthetic intermediate.
  • Biological Relevance : Sulfonamide-substituted analogs exhibit antimicrobial activity, suggesting potential for functionalization studies.

Properties

IUPAC Name

7-chlorosulfonyl-2,3-dihydro-1H-indene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c11-16(14,15)9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAURUXLBQZWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183437-92-4
Record name 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid
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Preparation Methods

Starting Material Selection

The synthesis typically begins with commercially available or readily synthesized indene derivatives, such as 5-chloro-1-indanone or related compounds, which serve as the precursor for further functionalization.

Chlorosulfonylation of Indene Derivatives

The key step involves introducing the chlorosulfonyl group onto the indene ring. This is achieved through electrophilic sulfonylation using chlorosulfonic acid or chlorosulfonyl reagents under controlled conditions:

Indene derivative + chlorosulfonic acid → 7-(chlorosulfonyl)-indene derivative
  • Reaction Conditions: Typically performed at low temperatures (0–25°C) to control regioselectivity and prevent overreaction.
  • Notes: The regioselectivity is influenced by existing substituents on the indene ring, with the sulfonylation favoring positions activated by electron-donating groups.

Workup and Purification

Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate or sodium hydroxide, and the product is extracted with organic solvents such as dichloromethane or toluene, followed by purification via recrystallization or chromatography.

Conversion to the Carboxylic Acid Functional Group

Oxidation of the Indene Derivative

The methyl or other side-chain substituents are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or chromium trioxide (CrO₃):

Indene derivative with methyl group + oxidant → 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid
  • Reaction Conditions: Usually performed under reflux in aqueous or mixed solvents, with careful control to prevent overoxidation or ring degradation.

Alternative Pathways

In some cases, the carboxylic acid is introduced via hydrolysis of ester intermediates, which are synthesized in earlier steps and then hydrolyzed under acidic or basic conditions.

Optimized Synthesis Routes from Patent Literature

Recent patents provide detailed methodologies emphasizing safety, yield, and purity:

Step Reagents & Conditions Key Notes Reference
Chlorosulfonylation Chlorosulfonic acid, low temperature (0–25°C) Regioselectivity control
Workup Neutralization, organic extraction Purity enhancement
Oxidation to Carboxylic Acid KMnO₄ or K₂Cr₂O₇, reflux Overoxidation avoidance
Purification Recrystallization, chromatography Final product quality

Research Findings and Data Summary

  • Yield Optimization: Using controlled temperature and stoichiometry of chlorosulfonylating agents improves regioselectivity and yield.
  • Reaction Solvent: Toluene or dichloromethane are preferred for sulfonylation steps due to their inertness and ease of removal.
  • Reaction Time: Typically ranges from 2–6 hours depending on temperature and reagent concentration.
  • Purity: Achieving high purity (>98%) requires careful washing and recrystallization, especially to remove residual chlorosulfonyl reagents and by-products.

Notes and Considerations

  • Safety: Chlorosulfonic acid is highly corrosive; reactions should be performed in well-ventilated fume hoods with proper PPE.
  • Environmental Impact: Waste disposal of chlorosulfonic acid and oxidants must adhere to environmental regulations.
  • Scale-up: Larger scale preparations require meticulous control of temperature and reagent addition rates to prevent runaway reactions.

Summary of Key Parameters

Parameter Typical Range Significance Reference
Reaction temperature 0–25°C for sulfonylation Regioselectivity
Oxidation temperature Reflux (~80°C) Complete oxidation
Reaction time 2–6 hours Yield and purity
Solvent Toluene, dichloromethane Inertness, ease of removal

Chemical Reactions Analysis

Types of Reactions

7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonates: Formed from substitution reactions with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Common Synthetic Routes:

  • Chlorosulfonation : Utilizing chlorosulfonic acid under controlled conditions.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions with amines or alcohols, leading to the formation of sulfonamides or sulfonates respectively.

Organic Synthesis

7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity towards nucleophiles makes it a valuable building block in organic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential use in developing pharmaceutical agents. Its sulfonyl group enhances biological activity, making it a candidate for further research into therapeutic applications.

Materials Science

In materials science, this compound is utilized to prepare advanced materials with specific chemical properties. Its unique structure allows for modifications that can result in materials with tailored functionalities.

Case Study 1: Anticancer Research

Recent studies have explored the use of compounds similar to 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid as part of hybrid molecules designed for anticancer activity. By integrating sulfonamide fragments with other active moieties, researchers aim to enhance the efficacy of new anticancer agents .

Case Study 2: Synthesis of Sulfonamide Derivatives

Research has demonstrated that derivatives of this compound can be synthesized through substitution reactions with various amines. These derivatives exhibit promising biological activities and are being evaluated for their potential therapeutic effects .

Mechanism of Action

The mechanism of action of 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl functionalities into target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid with structurally related indene derivatives, focusing on substituents, physicochemical properties, and reactivity.

Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid -SO₂Cl (position 7), -COOH (position 5) C₁₀H₉ClO₄S 260.7 High reactivity of -SO₂Cl in sulfonamide synthesis; used in pharmaceutical intermediates
5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester -Cl (position 5), -OH, -COOCH₃ C₁₁H₁₁ClO₄ 242.7 Improved crystallization in non-polar solvents (e.g., n-hexane); reduced epoxy impurity formation with benzylamine
7-Amino-2,3-dihydro-1H-indene-5-carboxylic acid -NH₂ (position 7), -COOH (position 5) C₁₀H₁₁NO₂ 177.2 Amino group enables peptide coupling; lower reactivity compared to chlorosulfonyl derivatives
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid -C=O (position 3), -COOH (position 5) C₁₀H₈O₃ 176.2 Oxo group enhances hydrogen-bonding capacity; used in metal coordination chemistry
7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid -Br (position 7), -C=O (position 3), -COOH (position 5) C₁₀H₇BrO₃ 255.1 Bromine substituent increases molecular weight and lipophilicity; potential cross-coupling reagent
2,3-Dihydro-1H-indene-5-carboxylic acid ethyl ester -COOCH₂CH₃ (position 5) C₁₂H₁₄O₂ 190.2 Ester group improves lipid solubility; used in prodrug design

Physicochemical Properties

  • Reactivity: The chlorosulfonyl group in the target compound is significantly more reactive than amino or ester groups, enabling rapid sulfonamide bond formation under mild conditions . In contrast, the methyl ester derivative (C₁₁H₁₁ClO₄) exhibits stability against hydrolysis due to solvent optimization (n-hexane over dichloromethane) .
  • Solubility : The carboxylic acid group (-COOH) in 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid confers moderate water solubility, whereas ethyl ester analogues (e.g., C₁₂H₁₄O₂) are more lipophilic .
  • Thermal Stability: Oxo-substituted derivatives (e.g., 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid) show lower thermal stability due to keto-enol tautomerism, unlike the chlorosulfonyl analogue .

Biological Activity

7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a chlorosulfonyl group and a bicyclic indene system. This article explores its biological activities, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₁₀H₉ClO₄S
  • Molecular Weight : 260.69 g/mol
  • CAS Number : 1183437-92-4
  • Structural Features : The compound consists of a chlorosulfonyl group attached to the indene framework, contributing to its reactivity and biological interactions .

Antimicrobial Properties

7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid exhibits notable antimicrobial activity. Its structural similarity to sulfonamide antibiotics suggests that it may inhibit bacterial growth by disrupting folate synthesis pathways. This mechanism is crucial as many sulfonamides act through competitive inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway.

The chlorosulfonyl group in 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations that can lead to the formation of biologically active derivatives. The ability of the compound to interact with biological nucleophiles may underlie its antimicrobial and cytotoxic activities.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acidChlorosulfonyl groupAntimicrobialEnhanced reactivity due to chlorine substituent
SulfamethoxazoleSulfonamide structureBroad-spectrum antibioticEstablished clinical use
7-Hydroxy-3,4-dihydrocadaleneCadinane skeletonCytotoxic against breast cancerInduces oxidative stress

Research Insights

Research indicates that compounds structurally related to 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid have shown varying degrees of cytotoxicity against cancer cell lines. For instance, studies on related cadinane derivatives highlight their potential in inducing cell death through mechanisms involving reactive oxygen species (ROS) production and modulation of apoptotic pathways .

Applications in Medicinal Chemistry

Given its promising biological activity, 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid could serve as a lead compound for developing new antimicrobial agents or anticancer drugs. Its ability to modify biological pathways through nucleophilic interactions opens avenues for further synthetic modifications aimed at enhancing potency and selectivity.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure respiratory protection (e.g., NIOSH-approved respirators) if dust or aerosols form .
  • Ventilation : Operate in fume hoods with adequate exhaust to minimize inhalation risks .
  • Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment. Dispose of waste via licensed hazardous waste services .

Q. Which spectroscopic methods are optimal for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the indene backbone and substituents (e.g., chlorosulfonyl group). Compare shifts with related indene-carboxylic acids (e.g., 6-chloro derivatives) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., C10_{10}H9_9ClO4_4S) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (S=O stretch at ~1370–1330 cm1^{-1}, carboxylic acid O-H ~2500–3000 cm1^{-1}) .

Q. How can solubility and stability be empirically assessed for this compound?

  • Methodological Answer :

  • Solubility Screening : Test in polar (water, DMSO) and non-polar solvents (hexane) under controlled pH. Monitor dissolution via UV-Vis spectroscopy .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH) over 1–4 weeks. Analyze degradation via HPLC and compare with analogs (e.g., indene derivatives with sulfonyl groups) .

Advanced Research Questions

Q. What synthetic strategies are viable for introducing the chlorosulfonyl group to the indene scaffold?

  • Methodological Answer :

  • Direct Sulfonation-Chlorination : React indene-5-carboxylic acid with chlorosulfonic acid (ClSO3_3H) at 0–5°C, followed by quenching with HCl to stabilize the sulfonyl chloride .
  • Post-Functionalization : Use Pd-catalyzed coupling to install sulfonyl groups, leveraging halogenated intermediates (e.g., bromo-indene precursors) .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .

Q. How can computational modeling predict the reactivity of the chlorosulfonyl group in aqueous environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-31G* level. Calculate electrostatic potential maps to identify electrophilic sites (e.g., sulfonyl chloride reactivity) .
  • Hydrolysis Prediction : Simulate reaction pathways (e.g., nucleophilic attack by H2_2O) using transition-state theory. Compare with experimental kinetic data from pH-controlled hydrolysis studies .

Q. What approaches resolve contradictions in reported toxicity data for sulfonated indene derivatives?

  • Methodological Answer :

  • Comparative Toxicity Assays : Conduct in vitro assays (e.g., MTT on HepG2 cells) for acute toxicity (24–72 hr exposure). Cross-reference with structurally similar compounds (e.g., 6-chloro-2,3-dihydroindene derivatives) .
  • Meta-Analysis : Systematically review existing SDS and literature, prioritizing studies with OECD/GLP compliance. Address discrepancies using dose-response modeling .

Key Considerations

  • Contradictions in Data : While some SDS report no carcinogenicity (e.g., ), others classify acute oral toxicity (Category 4; ). Researchers should prioritize GHS-aligned studies and validate with in-house assays.
  • Gaps in Physicochemical Data : Empirical studies on melting points, solubility, and stability are needed. Cross-reference with computational predictions (e.g., COSMO-RS for solubility) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid
Reactant of Route 2
7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid

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